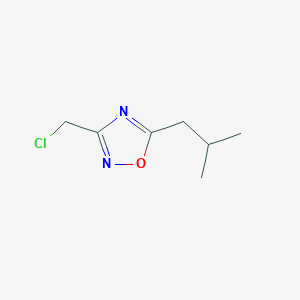

3-(Chloromethyl)-5-isobutyl-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-(chloromethyl)-5-(2-methylpropyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2O/c1-5(2)3-7-9-6(4-8)10-11-7/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLTXNTRNFCWCPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC(=NO1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20592896 | |

| Record name | 3-(Chloromethyl)-5-(2-methylpropyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189130-85-6 | |

| Record name | 3-(Chloromethyl)-5-(2-methylpropyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chloromethyl)-5-(2-methylpropyl)-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Chloromethyl)-5-isobutyl-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. It is a well-established scaffold in medicinal chemistry, valued for its metabolic stability and its ability to act as a bioisostere for amide and ester functionalities. The introduction of a chloromethyl group at the 3-position of the ring provides a reactive electrophilic site, enabling nucleophilic substitution reactions for the facile generation of diverse compound libraries. The 5-isobutyl substituent contributes to the molecule's lipophilicity, which can influence its pharmacokinetic and pharmacodynamic properties.

Derivatives of the 1,2,4-oxadiazole core have shown a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties. The mechanism of action for many of these compounds involves the modulation of various cellular pathways, often through covalent modification of target proteins by reactive substituents like the chloromethyl group.

Synthesis of 3-(Chloromethyl)-5-isobutyl-1,2,4-oxadiazole

A common and effective method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the cyclization of an O-acyl amidoxime intermediate. This intermediate is typically formed from the reaction of an amidoxime with an acylating agent.

General Synthetic Pathway

The synthesis of this compound can be conceptualized in a two-step process starting from isovaleronitrile.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

The following is a generalized experimental protocol based on established methods for the synthesis of similar 1,2,4-oxadiazoles. Optimization of reaction conditions, including temperature, reaction time, and purification methods, would be necessary.

Step 1: Synthesis of Isovaleramidoxime

-

To a solution of isovaleronitrile (1.0 eq) in a suitable solvent such as ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and a base like sodium carbonate (1.5 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated isovaleramidoxime by filtration, wash with water, and dry under vacuum.

Step 2: Synthesis of this compound

-

Dissolve the isovaleramidoxime (1.0 eq) in a suitable aprotic solvent, such as dichloromethane or toluene, and cool the solution in an ice bath.

-

Add a base, such as triethylamine (1.2 eq), to the solution.

-

Slowly add chloroacetyl chloride (1.1 eq) dropwise to the cooled reaction mixture.

-

Allow the reaction to warm to room temperature and then reflux for 12-24 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture and wash it sequentially with water, dilute hydrochloric acid, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the final product.

Characterization

The structural confirmation of the synthesized this compound would be achieved through a combination of spectroscopic methods and elemental analysis.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₁₁ClN₂O |

| Molecular Weight | 174.63 g/mol [1] |

| CAS Number | 189130-85-6 |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid |

Spectroscopic Data (Expected)

The following table summarizes the expected spectral data based on the analysis of structurally similar compounds.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the isobutyl group protons (a doublet for the methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons). A singlet for the chloromethyl protons. |

| ¹³C NMR | Resonances for the carbons of the isobutyl group, the chloromethyl carbon, and two distinct signals for the oxadiazole ring carbons (typically in the range of 165-175 ppm). |

| IR (Infrared) Spectroscopy | Characteristic absorption bands for C-H stretching, C=N stretching of the oxadiazole ring, and a C-Cl stretching vibration (around 650 cm⁻¹). |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for the presence of a chlorine atom. |

Biological Activity and Potential Applications

While specific biological data for this compound is not extensively documented, the broader class of 1,2,4-oxadiazole derivatives has shown significant promise in various therapeutic areas.

Anticancer Potential

Many 1,2,4-oxadiazole derivatives have demonstrated cytotoxic effects against a range of cancer cell lines. The proposed mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest. The reactive chloromethyl group in the title compound could potentially act as an alkylating agent, forming covalent bonds with nucleophilic residues in key proteins involved in cancer cell proliferation and survival.

Caption: Potential mechanism of anticancer activity.

Antimicrobial Activity

The oxadiazole scaffold is also present in numerous compounds with demonstrated antimicrobial properties. Derivatives have shown activity against various bacterial and fungal strains. The ability of the chloromethyl group to react with biological nucleophiles could contribute to its antimicrobial effects by targeting essential enzymes or structural proteins in microorganisms.

Conclusion

This compound represents a valuable and versatile building block for the development of new chemical entities with potential therapeutic applications. Its synthesis, based on established methodologies for 1,2,4-oxadiazoles, is feasible and allows for the introduction of diverse functionalities through modification of the chloromethyl group. While further research is needed to fully elucidate its specific biological activities and mechanisms of action, the known pharmacological profile of the 1,2,4-oxadiazole class suggests that this compound and its derivatives are promising candidates for future drug discovery efforts, particularly in the areas of oncology and infectious diseases. Detailed experimental investigation into its synthesis, characterization, and biological evaluation is warranted to unlock its full potential.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(Chloromethyl)-5-isobutyl-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Chloromethyl)-5-isobutyl-1,2,4-oxadiazole is a heterocyclic compound that serves as a versatile building block in medicinal chemistry and drug discovery.[1] Its structure, featuring a reactive chloromethyl group attached to the 1,2,4-oxadiazole core, makes it a valuable intermediate for the synthesis of a diverse range of more complex molecules.[1] The 1,2,4-oxadiazole moiety itself is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide spectrum of activities including antimicrobial and anticancer properties.[1] This technical guide provides a summary of the available physicochemical properties of this compound, outlines a general synthetic approach, and discusses its potential for further chemical modification.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively available in the public domain. However, based on available information and data for analogous structures, the following properties are summarized. It is important to note that some of the values for related compounds are predicted and should be considered as estimates.

| Property | Value | Source/Note |

| Molecular Formula | C₇H₁₁ClN₂O | [1] |

| Molecular Weight | 174.63 g/mol | [1] |

| CAS Number | 189130-85-6 | [1] |

| Melting Point | Data not available | Predicted for methyl analog: 22.95 °C |

| Boiling Point | Data not available | Predicted for methyl analog: 211.67 °C at 760 mmHg |

| Solubility | Data not available | |

| pKa | Data not available | |

| logP | Data not available |

Synthesis and Characterization

General Synthetic Pathway

The synthesis of this compound typically proceeds through a cyclization reaction. A common and established method for the formation of the 1,2,4-oxadiazole ring involves the reaction of an amidoxime with a carboxylic acid derivative or an acylating agent, followed by cyclodehydration.[1]

A plausible synthetic workflow is outlined below:

Caption: General synthetic workflow for this compound.

Experimental Protocol

-

Amidoxime Formation: The synthesis would likely begin with the reaction of isobutyronitrile with hydroxylamine in a suitable solvent, such as ethanol, often in the presence of a base like sodium bicarbonate, to form isobutylamidoxime.

-

Acylation: The resulting amidoxime would then be acylated with chloroacetyl chloride. This reaction is typically carried out in an inert solvent, such as dichloromethane or tetrahydrofuran, often in the presence of a base like pyridine or triethylamine to neutralize the HCl byproduct.

-

Cyclodehydration: The O-acylated amidoxime intermediate is then subjected to cyclodehydration to form the 1,2,4-oxadiazole ring. This can be achieved by heating the intermediate, sometimes in the presence of a dehydrating agent or a catalyst.

-

Purification: The final product would be purified using standard techniques such as column chromatography, crystallization, or distillation.

Characterization

The structural confirmation of this compound would rely on a combination of spectroscopic techniques. While specific spectral data for this compound is not available, the following are the expected characteristic signals:

-

¹H NMR: Protons of the isobutyl group would show characteristic splitting patterns. A singlet corresponding to the two protons of the chloromethyl group would also be expected.

-

¹³C NMR: Resonances for the carbon atoms of the isobutyl group, the chloromethyl carbon, and two distinct signals for the carbons of the oxadiazole ring (typically in the range of 165-175 ppm) would be anticipated.[1]

-

Infrared (IR) Spectroscopy: A characteristic C-Cl stretching vibration would be observed, likely around 650 cm⁻¹.[1] Other expected bands would include C-H, C=N, and C-O stretches.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Chemical Reactivity and Functionalization

A key feature of this compound is the presence of the reactive chloromethyl group. This group acts as an electrophilic site, making the molecule susceptible to nucleophilic substitution reactions. This reactivity allows for the straightforward introduction of various functional groups, making it a valuable scaffold for creating libraries of new chemical entities with diverse biological activities.[1]

References

Spectroscopic Analysis of 3-(Chloromethyl)-5-isobutyl-1,2,4-oxadiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for 3-(Chloromethyl)-5-isobutyl-1,2,4-oxadiazole based on the analysis of structurally similar compounds. These values serve as a benchmark for researchers working on the synthesis and characterization of this specific molecule and its derivatives.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₂Cl | 4.8 - 5.0 | Singlet | - |

| -CH₂- (isobutyl) | 2.8 - 3.0 | Doublet | ~7.2 |

| -CH- (isobutyl) | 2.1 - 2.3 | Multiplet | ~6.8 |

| -CH₃ (isobutyl) | 0.9 - 1.1 | Doublet | ~6.6 |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C3 (oxadiazole) | 168 - 170 |

| C5 (oxadiazole) | 175 - 177 |

| -CH₂Cl | 35 - 38 |

| -CH₂- (isobutyl) | 34 - 36 |

| -CH- (isobutyl) | 28 - 30 |

| -CH₃ (isobutyl) | 22 - 24 |

Table 3: Predicted Infrared (IR) Spectral Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=N (oxadiazole ring stretch) | 1580 - 1620 | Medium to Strong |

| C-O-C (oxadiazole ring stretch) | 1200 - 1250 | Strong |

| N-O (oxadiazole ring stretch) | 900 - 950 | Medium |

| C-H (isobutyl stretch) | 2870 - 2960 | Medium to Strong |

| C-Cl (stretch) | 700 - 800 | Medium |

Table 4: Predicted Mass Spectrometry (MS) Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 188/190 | Molecular ion peak with isotopic pattern for one chlorine atom (approx. 3:1 ratio). |

| [M-Cl]⁺ | 153 | Loss of chlorine radical. |

| [M-CH₂Cl]⁺ | 139 | Loss of chloromethyl radical. |

| [C₄H₉]⁺ | 57 | Isobutyl cation fragment. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments, based on common practices for the analysis of 1,2,4-oxadiazole derivatives.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the synthesized this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1] Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or 500 MHz spectrometer. Typical parameters include a spectral width of 10-12 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16 or 32) should be collected to ensure a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same spectrometer, operating at a corresponding frequency (e.g., 100 or 125 MHz). A wider spectral width (e.g., 0-200 ppm) is necessary. Proton decoupling is typically applied to simplify the spectrum. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are generally required due to the lower natural abundance of ¹³C and its longer relaxation times.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid sample is placed directly on the ATR crystal. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For direct infusion, dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Electron Impact (EI) is a common ionization technique for this type of molecule, typically performed at 70 eV. Electrospray Ionization (ESI) can also be used, especially for LC-MS analysis.

-

Mass Analysis: Acquire the mass spectrum using a quadrupole, time-of-flight (TOF), or ion trap mass analyzer. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition of the molecular ion and key fragments.[4][5]

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a 3,5-disubstituted-1,2,4-oxadiazole derivative.

Caption: Workflow for the synthesis and spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic properties of this compound derivatives. The provided data and protocols are intended to assist researchers in the successful characterization of these and related compounds. It is important to note that actual experimental values may vary slightly depending on the specific instrumentation and conditions used.

References

- 1. journalspub.com [journalspub.com]

- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. journals.stmjournals.com [journals.stmjournals.com]

An In-depth Technical Guide on 3-(Chloromethyl)-5-isobutyl-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific knowledge regarding 3-(Chloromethyl)-5-isobutyl-1,2,4-oxadiazole. Due to the absence of its crystal structure in publicly accessible databases, this document focuses on its chemical synthesis, physicochemical properties, and potential biological activities based on existing literature on related 1,2,4-oxadiazole derivatives. The reactive nature of the chloromethyl group, a key feature of this molecule, is highlighted as a versatile handle for further chemical modifications, paving the way for the development of new chemical entities. While specific biological signaling pathways for this compound are not yet elucidated, the known activities of the 1,2,4-oxadiazole scaffold suggest potential applications in antimicrobial and anticancer research.

Introduction

The 1,2,4-oxadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The compound this compound, with the chemical formula C₇H₁₁ClN₂O and a molecular weight of 174.63 g/mol , is a member of this important class of compounds.[2] A key structural feature of this molecule is the reactive chloromethyl group, which serves as an electrophilic site amenable to nucleophilic substitution, thus allowing for the synthesis of a diverse library of derivatives.[2] This guide aims to consolidate the available information on this compound, with a particular focus on its synthesis and potential for further development.

Physicochemical Properties

While a definitive crystal structure is not available, the following table summarizes the known and predicted physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁ClN₂O | [2] |

| Molecular Weight | 174.63 g/mol | [2] |

| CAS Number | 189130-85-6 | [2] |

| InChI Key | MLTXNTRNFCWCPQ-UHFFFAOYSA-N | [2] |

Synthesis and Reactivity

General Synthesis Protocol

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is typically achieved through the cyclization of an amidoxime with a carboxylic acid derivative.[2] A common route involves the O-acylation of an amidoxime followed by a cyclodehydration step.[3] For this compound, a plausible synthetic pathway would involve the reaction of isobutylamidoxime with a chloroacetyl derivative.

Experimental Protocol (General)

A general procedure for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the following steps:

-

Amidoxime Formation: The appropriate nitrile is reacted with hydroxylamine in the presence of a base to form the corresponding amidoxime.

-

O-Acylation: The amidoxime is then reacted with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent (e.g., DCC, EDC), to form the O-acylamidoxime intermediate.[3]

-

Cyclodehydration: The O-acylamidoxime is subsequently heated, often in the presence of a dehydrating agent or a base, to induce cyclization and formation of the 1,2,4-oxadiazole ring.[2]

Reactivity of the Chloromethyl Group

The chloromethyl group at the 3-position of the oxadiazole ring is a key functional handle for further chemical modifications.[2] It is susceptible to nucleophilic substitution reactions (Sₙ2), allowing for the introduction of various functional groups. This reactivity enables the synthesis of diverse derivatives with potentially altered physicochemical and biological properties.[2]

dot

Caption: Synthetic route and functionalization of the target compound.

Potential Biological Activity and Signaling Pathways

While no specific biological studies on this compound have been found, the broader class of 1,2,4-oxadiazole derivatives is known for a variety of pharmacological activities.

The proposed mechanism of action for this compound involves the alkylation of biological nucleophiles by the reactive chloromethyl group.[2] This covalent modification of macromolecules such as proteins and nucleic acids can lead to the disruption of cellular processes. It is suggested that this interaction can impact cellular pathways involved in proliferation and apoptosis.[2] For instance, similar compounds have shown antimicrobial activity, with some derivatives exhibiting potent effects against strains like Mycobacterium tuberculosis.[2]

dot

References

Stability of the 1,2,4-Oxadiazole Ring: An In-depth Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole ring is a privileged scaffold in modern medicinal chemistry, frequently employed as a bioisosteric replacement for ester and amide functionalities to enhance metabolic stability and fine-tune physicochemical properties.[1][2][3] However, the inherent chemical nature of this five-membered heterocycle imparts a unique stability profile that warrants careful consideration during drug design and development. This technical guide provides a comprehensive overview of the stability of the 1,2,4-oxadiazole core in substituted compounds, detailing its degradation pathways under various stress conditions and offering insights into experimental protocols for its assessment.

Chemical Stability: pH-Dependent Hydrolysis

The 1,2,4-oxadiazole ring exhibits pH-dependent stability, with its greatest resilience observed in the pH range of 3-5.[1][4] Deviation from this optimal pH range leads to ring-opening degradation, proceeding through distinct mechanisms under acidic and basic conditions.

Acidic Conditions (pH < 3): At low pH, the N-4 atom of the 1,2,4-oxadiazole ring undergoes protonation. This activation facilitates a nucleophilic attack on the C-5 carbon, leading to the opening of the ring and the formation of an aryl nitrile degradation product.[1][4]

Basic Conditions (pH > 5): Under alkaline conditions, a nucleophilic attack occurs on the C-5 methine carbon, generating an anionic intermediate at the N-4 position. In the presence of a proton donor, such as water, this intermediate readily undergoes ring opening to yield the same aryl nitrile degradation product observed under acidic conditions.[1][4] The absence of a proton donor can lead to a reversible reaction, suggesting that in anhydrous aprotic solvents, the ring may remain stable even in the presence of a base.[4]

pH-Dependent Hydrolysis of the 1,2,4-Oxadiazole Ring.

Metabolic Stability

While often incorporated to block metabolism of more labile groups, the 1,2,4-oxadiazole ring itself can be a site of metabolic degradation.[1] The primary route of metabolic breakdown involves enzymatic cleavage of the heterocyclic ring. The relatively low aromaticity and the presence of a weak O-N bond make the ring susceptible to reductive pathways, leading to its opening.[1]

Factors such as high lipophilicity of the parent compound can increase its interaction with metabolic enzymes like Cytochrome P450s (CYPs), thereby contributing to poor metabolic stability.[1]

Comparative Stability with the 1,3,4-Oxadiazole Isomer

A crucial consideration in drug design is the choice between 1,2,4- and 1,3,4-oxadiazole isomers. Numerous studies have demonstrated that 1,3,4-oxadiazole derivatives often exhibit significantly greater metabolic stability compared to their 1,2,4-oxadiazole counterparts.[1][3] This difference is attributed to the distinct charge distributions and dipole moments of the two isomers.[1] The 1,3,4-oxadiazole isomer is also associated with lower lipophilicity, improved aqueous solubility, and reduced potential for hERG inhibition.[1]

Table 1: Comparative Physicochemical and Metabolic Properties of 1,2,4- vs. 1,3,4-Oxadiazole Isomers

| Property | 1,2,4-Oxadiazole Isomer | 1,3,4-Oxadiazole Isomer | Favorable Isomer |

| Lipophilicity (LogD) | Higher | Lower | 1,3,4- |

| Aqueous Solubility | Lower | Higher | 1,3,4- |

| Metabolic Stability (HLM) | Lower | Higher | 1,3,4- |

| hERG Inhibition | Higher | Lower | 1,3,4- |

This table presents a generalized summary from comparative studies, indicating a consistent trend.[1]

Table 2: Example of In Vitro Hepatic Metabolic Stability Data

| Compound ID | Isomer Type | Incubation Time (min) | % Parent Compound Remaining |

| Compound A | 1,2,4-Oxadiazole | 60 | 35% |

| Compound B (Isomer of A) | 1,3,4-Oxadiazole | 60 | 88% |

This table represents typical data obtained from an in vitro metabolic stability assay.[1]

Thermal and Photochemical Stability

The 1,2,4-oxadiazole ring is susceptible to both thermal and photochemical rearrangements, primarily due to its low aromaticity and the labile O-N bond.[5] These rearrangements can lead to the formation of other heterocyclic systems.

Thermal Rearrangements:

-

Boulton-Katritzky Rearrangement (BKR): This is a well-documented thermal rearrangement of 1,2,4-oxadiazoles, particularly those with a side chain at the C-3 position containing a nucleophilic atom. The reaction involves an intramolecular nucleophilic attack on the N-2 atom of the oxadiazole ring, leading to ring transformation.[5]

-

Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC): This mechanism is observed in reactions with bidentate nucleophiles, such as hydrazine. It involves the initial addition of the nucleophile to the oxadiazole ring, followed by ring opening and subsequent ring closure to form a new heterocyclic system.[5]

Photochemical Rearrangements: Upon UV irradiation, 1,2,4-oxadiazoles can undergo various rearrangements. The photo-induced cleavage of the weak O-N bond generates reactive intermediates that can lead to the formation of other isomers, such as 1,3,4-oxadiazoles, or open-chain products, depending on the substituents and the reaction medium.[5][6]

Experimental Protocols

A thorough assessment of the stability of 1,2,4-oxadiazole-containing compounds is crucial. The following are detailed methodologies for key stability-indicating experiments.

In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)

This protocol outlines the procedure for determining the metabolic stability of a test compound by monitoring its disappearance over time in the presence of human liver microsomes.

Materials:

-

Test compound

-

Pooled human liver microsomes (e.g., from a commercial supplier)

-

Phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ACN) containing an internal standard (for quenching and analysis)

-

96-well plates

-

Incubator shaker set at 37°C

-

LC-MS/MS system

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Dilute the liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate, add the diluted liver microsome solution.

-

Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).

-

Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

-

Initiate the reaction by adding the pre-warmed NADPH regenerating system to each well. This is considered time zero (T=0).

-

-

Time Points and Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding a cold solution of acetonitrile containing an internal standard to the respective wells.

-

-

Sample Processing and Analysis:

-

Centrifuge the plate to precipitate the proteins.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

-

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

-

Plot the natural logarithm of the percentage of parent compound remaining versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Workflow for In Vitro Metabolic Stability Assay.

Forced Degradation Study (Hydrolytic Stability)

This protocol describes a general procedure for assessing the hydrolytic stability of a 1,2,4-oxadiazole-containing compound under acidic, basic, and neutral conditions.

Materials:

-

Test compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Purified water

-

pH meter

-

Constant temperature bath or oven

-

HPLC-UV/MS system

Procedure:

-

Sample Preparation:

-

Prepare stock solutions of the test compound in a suitable solvent.

-

Prepare three sets of test solutions by diluting the stock solution with:

-

0.1 M HCl (acidic condition)

-

0.1 M NaOH (basic condition)

-

Purified water (neutral condition)

-

-

Prepare a control sample of the test compound in the same solvent used for the stock solution.

-

-

Stress Conditions:

-

Incubate the test solutions at a controlled temperature (e.g., 50-70°C).

-

At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each solution.

-

Neutralize the acidic and basic samples before analysis.

-

-

Analysis:

-

Analyze the samples and the control using a validated stability-indicating HPLC method.

-

Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.

-

Data Analysis:

-

Calculate the percentage of degradation at each time point.

-

Determine the degradation rate constant (k) and half-life (t½) under each condition.

Photostability Testing

This protocol is based on the ICH Q1B guideline for photostability testing of new drug substances and products.

Materials:

-

Test compound (as solid or in solution)

-

Photostability chamber equipped with a light source that produces a combination of UV and visible light (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps).

-

Calibrated radiometer/lux meter

-

Dark control samples (wrapped in aluminum foil)

-

HPLC-UV/MS system

Procedure:

-

Sample Preparation:

-

Place the test compound (solid or solution) in a chemically inert and transparent container.

-

Prepare dark control samples by wrapping identical samples in aluminum foil.

-

-

Light Exposure:

-

Expose the samples in the photostability chamber to a specified overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Place the dark control samples in the same chamber to experience the same temperature and humidity conditions without light exposure.

-

-

Analysis:

-

After the exposure period, analyze both the light-exposed and dark control samples using a validated stability-indicating HPLC method.

-

Compare the chromatograms to identify any degradation products formed due to light exposure.

-

Data Analysis:

-

Quantify the amount of degradation and identify the major photodegradation products.

Thermal Stability Assessment (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are valuable techniques for assessing the thermal stability of a compound.

TGA Procedure:

-

Place a small, accurately weighed amount of the test compound into the TGA sample pan.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).

-

Record the weight loss of the sample as a function of temperature. The onset temperature of weight loss indicates the beginning of thermal decomposition.

DSC Procedure:

-

Place a small amount of the test compound in a DSC pan and seal it.

-

Heat the sample at a controlled rate.

-

Record the heat flow into or out of the sample as a function of temperature. Endothermic or exothermic peaks can indicate melting, decomposition, or other thermal events.

Signaling Pathways and Relevance to Drug Action

The stability of the 1,2,4-oxadiazole ring is of paramount importance in the context of its intended biological target and the duration of its therapeutic effect. Several drugs and clinical candidates containing the 1,2,4-oxadiazole moiety are known to modulate key signaling pathways. For instance, some 1,2,4-oxadiazole derivatives have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and c-Met signaling pathways, which are crucial in cancer progression. Others have been shown to modulate the Hippo pathway, another important signaling cascade in cancer. The stability of these compounds directly influences their pharmacokinetic profile and their ability to engage their targets effectively over time.

Relevance of Stability in Drug Action.

Conclusion

The 1,2,4-oxadiazole ring, while a valuable tool in drug design for enhancing metabolic stability, possesses its own set of stability challenges. A thorough understanding of its pH-dependent hydrolysis, metabolic pathways, and susceptibility to thermal and photochemical rearrangements is essential for the successful development of drug candidates incorporating this scaffold. The strategic use of the more stable 1,3,4-oxadiazole isomer and the implementation of rigorous stability testing protocols, as outlined in this guide, can significantly mitigate risks and contribute to the development of safe and effective therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. soc.chim.it [soc.chim.it]

- 6. Photochemical behaviour of some 1,2,4-oxadiazole derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

The Chloromethyl Oxadiazole Moiety: A Versatile Electrophile for Drug Discovery and Agrochemical Research

An In-depth Technical Guide on the Reactivity and Synthetic Utility of Chloromethyl-Substituted Oxadiazoles

For Researchers, Scientists, and Drug Development Professionals

The oxadiazole ring is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry and materials science due to its favorable physicochemical properties and diverse biological activities. When functionalized with a chloromethyl group, the oxadiazole scaffold is transformed into a highly versatile electrophilic building block, amenable to a wide array of nucleophilic substitution reactions. This reactivity profile makes chloromethyl oxadiazoles valuable intermediates in the synthesis of diverse compound libraries for drug discovery and agrochemical development. This technical guide provides a comprehensive overview of the reactivity of the chloromethyl group on the oxadiazole ring, complete with detailed experimental protocols, quantitative data, and visual representations of synthetic workflows and conceptual mechanisms of action.

Core Reactivity: The Electrophilic Nature of the Chloromethyl Group

The primary mode of reactivity for the chloromethyl group attached to an oxadiazole ring is nucleophilic substitution. The electron-withdrawing nature of the oxadiazole ring enhances the electrophilicity of the methylene carbon, making it susceptible to attack by a variety of nucleophiles. This facile displacement of the chloride ion allows for the introduction of diverse functional groups, enabling extensive structure-activity relationship (SAR) studies.

The general scheme for this reaction can be depicted as a standard SN2-type mechanism, where a nucleophile attacks the carbon atom of the chloromethyl group, leading to the displacement of the chloride leaving group.

// Nodes start [label="Chloromethyl Oxadiazole\n(Electrophile)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; nucleophile [label="Nucleophile\n(e.g., R-NH2, R-SH, R-OH)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction_conditions [label="Reaction Conditions\n(Base, Solvent, Temperature)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Substituted Oxadiazole Derivative", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> reaction_conditions; nucleophile -> reaction_conditions; reaction_conditions -> product [label="SN2 Reaction"]; }

Figure 1: General workflow for the nucleophilic substitution reaction of chloromethyl oxadiazoles.

Synthesis of Chloromethyl Oxadiazole Precursors

The utility of chloromethyl oxadiazoles as synthetic intermediates necessitates efficient and reliable methods for their preparation. Several synthetic routes have been reported, primarily involving the cyclization of appropriately substituted precursors.

Synthesis of 3-(5-(Chloromethyl)-1,3,4-oxadiazol-2-yl)phenol

One common precursor is 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol, which can be synthesized from 3-hydroxybenzohydrazide and chloroacetyl chloride, followed by cyclization.

Experimental Protocol:

-

Synthesis of N'-(2-chloroacetyl)-3-hydroxybenzohydrazide: To a solution of 3-hydroxybenzohydrazide (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), chloroacetyl chloride (1.1 eq) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 16 hours. Upon completion, the solvent is removed under reduced pressure to yield the crude product, which can be purified by crystallization or column chromatography.

-

Cyclization to 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol: The N'-(2-chloroacetyl)-3-hydroxybenzohydrazide (1.0 eq) is dissolved in a high-boiling point solvent like dioxane. A dehydrating agent, such as Burgess reagent (1.5 eq), is added, and the mixture is heated to 100 °C for 16-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is worked up by quenching with water and extracting with an organic solvent like ethyl acetate. The crude product is then purified by column chromatography.[1][2]

| Step | Reactants | Reagents/Solvents | Temperature | Time | Yield | Reference |

| 1 | 3-hydroxybenzohydrazide, Chloroacetyl chloride | THF | 0 °C to RT | 16 h | ~95% | [1] |

| 2 | N'-(2-chloroacetyl)-3-hydroxybenzohydrazide | Burgess reagent, Dioxane | 100 °C | 16-24 h | ~76% | [1] |

Table 1: Summary of reaction conditions for the synthesis of 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol.

Nucleophilic Substitution Reactions of Chloromethyl Oxadiazoles

The chloromethyl group on the oxadiazole ring readily undergoes substitution with a variety of nucleophiles, including nitrogen, sulfur, and oxygen nucleophiles.

Reactions with Nitrogen Nucleophiles

Amines and their derivatives are common nucleophiles used to functionalize chloromethyl oxadiazoles, leading to the formation of aminomethyl oxadiazole derivatives, which are prevalent in many biologically active compounds.

Experimental Protocol for Reaction with Piperazine Derivatives:

-

To a solution of 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol (1.0 eq) in a suitable solvent like THF, the desired piperazine derivative (1.1 eq) and a base such as pyridine (3.0 eq) are added.

-

The reaction mixture is stirred at room temperature for 16 hours.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.[1][2]

| Nucleophile | Base | Solvent | Temperature | Time | Yield | Reference |

| Arylpiperazine | Pyridine | THF | Room Temp. | 16 h | 65-94% | [1][2] |

| Substituted Amines | K2CO3 | Acetonitrile | 90 °C | 3-8 h | Good | [1] |

Table 2: Reaction conditions for the substitution of the chloromethyl group with nitrogen nucleophiles.

Reactions with Sulfur Nucleophiles

Sulfur-based nucleophiles, such as thiols and thiocyanates, also react efficiently with chloromethyl oxadiazoles to form the corresponding thioethers and thiocyanates. These sulfur-containing derivatives have shown interesting biological activities.

Experimental Protocol for Thioether Synthesis:

A common route to thioethers involves the reaction of a chloromethyl oxadiazole with a thiol in the presence of a base. Alternatively, thiocyanate derivatives can be synthesized and subsequently reacted with alcohols to yield thioethers.

-

Synthesis of Thiocyanate Derivative: 3-Aryl-5-chloromethyl-1,2,4-oxadiazole is reacted with ammonium thiocyanate (NH4SCN) in triethylene glycol at 60 °C.[3]

-

Synthesis of Thioether: The resulting 5-thiocyanato-3-aryl-1,2,4-oxadiazole is then reacted with various tertiary or secondary alcohols under solvent-free conditions at 60 °C for 10-30 minutes.[3]

| Reactant | Nucleophile | Solvent | Temperature | Time | Product | Reference |

| 3-Aryl-5-chloromethyl-1,2,4-oxadiazole | NH4SCN | Triethylene glycol | 60 °C | - | 5-Thiocyanato-3-aryl-1,2,4-oxadiazole | [3] |

| 5-Thiocyanato-3-aryl-1,2,4-oxadiazole | R-OH | Solvent-free | 60 °C | 10-30 min | Thioether derivative | [3] |

Table 3: Reaction conditions for the synthesis of thioether derivatives from chloromethyl oxadiazoles.

Visualization of Synthetic and Mechanistic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic workflows and a conceptual mechanism of action for anticancer oxadiazole derivatives.

// Nodes A [label="3-Hydroxybenzohydrazide"]; B [label="N'-(2-chloroacetyl)-3-\nhydroxybenzohydrazide"]; C [label="3-(5-(Chloromethyl)-1,3,4-\noxadiazol-2-yl)phenol", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Arylpiperazine"]; E [label="3-(5-((4-Arylpiperazin-1-yl)methyl)\n-1,3,4-oxadiazol-3-yl)phenol", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [label="Chloroacetyl chloride,\nTHF, 0°C to RT"]; B -> C [label="Burgess reagent,\nDioxane, 100°C"]; C -> E [label="Pyridine, THF, RT"]; D -> E; }

Figure 2: Synthetic workflow for the preparation of piperazine-substituted oxadiazole derivatives.

// Nodes oxadiazole [label="Oxadiazole Derivative", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; enzyme [label="Target Enzyme\n(e.g., Kinase, HDAC)", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; inhibition [label="Enzyme Inhibition", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pathway [label="Cellular Pathway\n(e.g., Proliferation, Apoptosis)"]; effect [label="Anticancer Effect\n(e.g., Apoptosis, Cell Cycle Arrest)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges oxadiazole -> inhibition; enzyme -> inhibition; inhibition -> pathway [label="Disruption"]; pathway -> effect; }

Figure 3: Conceptual mechanism of action for anticancer oxadiazole derivatives.

Conclusion

The chloromethyl group serves as a highly effective electrophilic handle on the oxadiazole ring, enabling a broad range of nucleophilic substitution reactions. This reactivity is central to the use of chloromethyl oxadiazoles as versatile intermediates in the synthesis of novel compounds with potential applications in medicine and agriculture. The experimental protocols and data summarized in this guide provide a solid foundation for researchers to explore the rich chemistry of this important class of compounds. Further investigations into the kinetics and mechanisms of these reactions, as well as the exploration of a wider range of nucleophiles, will undoubtedly lead to the discovery of new molecules with enhanced biological activities.

References

The 1,2,4-Oxadiazole Scaffold: A Versatile Core in Modern Drug Discovery

For Immediate Release

The five-membered heterocyclic ring of 1,2,4-oxadiazole has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] Its unique physicochemical properties, including its role as a bioisostere for amide and ester groups, have positioned it as a valuable building block for the development of novel therapeutics targeting a wide array of diseases.[2] This technical guide provides an in-depth overview of the significant biological potential of 1,2,4-oxadiazole derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, neuroprotective, and antiparasitic properties. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are presented to support researchers and drug development professionals in this dynamic field.

Anticancer Activity: A Multi-pronged Approach to Combatting Malignancy

Derivatives of 1,2,4-oxadiazole have exhibited potent cytotoxic effects against a variety of human cancer cell lines.[3] Their mechanisms of action are diverse, often involving the modulation of critical signaling pathways implicated in tumor growth, proliferation, and survival.

A significant number of 3,5-diaryl-1,2,4-oxadiazoles have been synthesized and evaluated for their in vitro anticancer activity.[3] The cytotoxicity of these compounds is frequently assessed using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[3]

Several 1,2,4-oxadiazole derivatives have been shown to induce cell cycle arrest, a key mechanism for inhibiting cancer cell proliferation.[4] Flow cytometry is a powerful technique used to analyze the distribution of cells in different phases of the cell cycle.

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth and survival that is often dysregulated in cancer.[5][6] Certain 1,2,4-oxadiazole-linked 1,2,3-triazole hybrids have been shown to down-regulate this pathway, leading to the inhibition of cancer cell proliferation.[6][7]

Table 1: Anticancer Activity of Selected 1,2,4-Oxadiazole Derivatives

| Compound/Derivative | Target/Cell Line | IC50/GI50 (µM) | Reference |

| Derivative 3 | Various Cancer Cell Lines | 0.003 - 0.595 | [1] |

| Derivatives 14a-d | MCF-7, A549, A375 | 0.12 - 2.78 | [1] |

| Compound 8 | WiDr Colon Cancer | 4.5 | [1] |

| 3,5-diaryl-1,2,4-oxadiazole/1,2,3-triazole hybrids (5b, 5c, 8a, 8b, 9c) | A549 (lung cancer) | 9.18 - 12.8 | [6] |

| 3,5-diaryl-1,2,4-oxadiazole/1,2,3-triazole hybrids (8a, 9a) | Caco-2 (colon cancer) | 12.0 - 13.0 | [6] |

| (E)-3-aryl-5-(2-aryl-vinyl)-1,2,4-oxadiazole (Compound 23) | Chronic Myeloid Leukemia cell lines | 5.5 - 13.2 | [8][9] |

Experimental Protocol: MTT Assay for Anticancer Activity

This protocol outlines the general procedure for determining the cytotoxic activity of 1,2,4-oxadiazole derivatives against cancer cell lines using the MTT assay.[3]

-

Cell Seeding:

-

Seed human cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[3]

-

-

Compound Treatment:

-

Prepare stock solutions of the test compounds in a suitable solvent, such as DMSO.

-

Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration should typically not exceed 0.5%.

-

Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

-

Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).

-

Incubate the plate for 48-72 hours.[3]

-

-

MTT Addition and Formazan Solubilization:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.[1]

-

Carefully remove the MTT-containing medium.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

-

Signaling Pathway Visualization: PI3K/Akt/mTOR Inhibition

The following diagram illustrates the inhibition of the PI3K/Akt/mTOR signaling pathway by certain 1,2,4-oxadiazole derivatives.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 1,2,4-oxadiazole derivatives.

Anti-inflammatory Activity: Quelling the Flames of Inflammation

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents remains a critical area of research. 1,2,4-oxadiazole derivatives have demonstrated significant anti-inflammatory potential, often through the inhibition of key pro-inflammatory signaling pathways such as the NF-κB pathway.[10][11]

The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to evaluate the anti-inflammatory activity of novel compounds.[12][13][14]

Table 2: Anti-inflammatory Activity of Selected 1,2,4-Oxadiazole Derivatives

| Compound/Derivative | Assay | Activity | Reference |

| Compound 17 | Inhibition of LPS-induced NO release | High | [10] |

| Indole-containing derivatives | NF-κB inhibition | Active | [11] |

| Ketoprofen analogue (76) | Carrageenan-induced paw edema | Higher than ketoprofen | [11] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes a standard method for assessing the in vivo anti-inflammatory activity of 1,2,4-oxadiazole derivatives.[12][13]

-

Animals:

-

Use adult male or female Wistar or Sprague-Dawley rats.

-

Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

-

Compound Administration:

-

Administer the test 1,2,4-oxadiazole derivative, vehicle (e.g., saline, sesame oil), or a standard anti-inflammatory drug (e.g., indomethacin) via an appropriate route (e.g., oral gavage, intraperitoneal injection) one hour before the carrageenan injection.[12]

-

-

Induction of Edema:

-

Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

-

Measurement of Paw Edema:

-

Measure the paw volume or thickness using a plethysmometer or digital calipers at various time points (e.g., 1, 2, 3, and 6 hours) after the carrageenan injection.[15]

-

-

Data Analysis:

-

Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle-treated control group.

-

Signaling Pathway Visualization: NF-κB Inhibition

The following diagram illustrates the inhibition of the canonical NF-κB signaling pathway by certain 1,2,4-oxadiazole derivatives.

Caption: Inhibition of the NF-κB signaling pathway by 1,2,4-oxadiazole derivatives.

Antimicrobial and Antiparasitic Activities: Combating Infectious Diseases

The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial and antiparasitic agents. The 1,2,4-oxadiazole scaffold has shown promise in this area, with derivatives exhibiting activity against a range of bacteria, fungi, and parasites.[16][17][18]

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[16][17]

Table 3: Antimicrobial and Antiparasitic Activity of Selected 1,2,4-Oxadiazole Derivatives

| Compound/Derivative | Organism | MIC/IC50 (µM) | Reference |

| Various derivatives | S. aureus ATCC29213 | ≤ 8 µg/mL | [19] |

| Hybrid molecule (1) | Citrobacter freundii, Haemophilus influenzae | 5000 µg/mL (MIC) | [17] |

| Compound 18 | Candida albicans | 200 µg/mL (MIC) | [17] |

| N-acylhydrazone-1,2,4-oxadiazole (2) | Plasmodium falciparum (W2 strain) | 0.07 µg/mL | [20] |

| Compound 23 | Trypanosoma cruzi amastigotes | 2.9 | [8][9] |

| Compound 23 | Leishmania amazonensis promastigotes | 12.2 | [8][9] |

| Compound 23 | Leishmania amazonensis amastigotes | 13.5 | [8][9] |

| Ox1 | Leishmania infantum promastigotes | 32.9 | [21] |

Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing

This protocol provides a general method for determining the MIC of 1,2,4-oxadiazole derivatives against bacteria.[16]

-

Inoculum Preparation:

-

Culture the bacterial strain in a suitable broth medium to achieve a standardized cell density (e.g., 0.5 McFarland standard).

-

-

Compound Dilution:

-

Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

-

-

Inoculation:

-

Inoculate each well with the standardized bacterial suspension.

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours.[22]

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Neuroprotective Activity: A Glimmer of Hope for Neurodegenerative Disorders

Neurodegenerative diseases, such as Alzheimer's disease, pose a significant global health challenge. Some 1,2,4-oxadiazole derivatives have shown potential as neuroprotective agents, in part through the inhibition of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[23][24][25]

Table 4: Neuroprotective Activity of Selected 1,2,4-Oxadiazole Derivatives

| Compound/Derivative | Target | IC50 (µM) | Reference |

| Derivatives 1b, 2a-c, 3b, 4a-c, 5a-c | Acetylcholinesterase (AChE) | 0.00098 - 0.07920 | [23][26] |

| Derivatives 2b, 2c, 2d, 3a, 4a, 6, 9a, 9b, 13b | Acetylcholinesterase (AChE) | 0.0158 - 0.121 | [24] |

| Derivatives 4b, 13b | Butyrylcholinesterase (BuChE) | 11.50 - 15 | [24] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay

This protocol describes a colorimetric method for assessing the AChE inhibitory activity of 1,2,4-oxadiazole derivatives.

-

Reagents:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer

-

-

Procedure:

-

In a 96-well plate, add the AChE enzyme solution, buffer, and the test compound at various concentrations.

-

Pre-incubate the mixture for a defined period.

-

Initiate the reaction by adding ATCI and DTNB.

-

Measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of color development is proportional to the AChE activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value from the dose-response curve.

-

Conclusion

The 1,2,4-oxadiazole scaffold represents a highly versatile and promising core structure in the field of drug discovery. The diverse range of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, underscores its therapeutic potential. The continued exploration of structure-activity relationships, elucidation of mechanisms of action, and optimization of pharmacokinetic properties of 1,2,4-oxadiazole derivatives will undoubtedly pave the way for the development of novel and effective therapies for a multitude of human diseases. This technical guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this remarkable heterocyclic scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. New 1,2,4-Oxadiazole Nortopsentin Derivatives with Cytotoxic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. soc.chim.it [soc.chim.it]

- 12. 4.44. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 13. inotiv.com [inotiv.com]

- 14. brieflands.com [brieflands.com]

- 15. Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. tandfonline.com [tandfonline.com]

- 18. scielo.br [scielo.br]

- 19. Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. globalresearchonline.net [globalresearchonline.net]

- 21. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]

- 23. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

Aromaticity of 1,2,4-Oxadiazole Isomers: A Theoretical Perspective for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, frequently employed as a bioisosteric replacement for ester and amide groups to enhance metabolic stability and fine-tune pharmacokinetic profiles.[1][2] Understanding the electronic properties of this heterocyclic system, particularly its aromaticity, is paramount for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the theoretical studies on the aromaticity of 1,2,4-oxadiazole isomers, presenting key quantitative data, computational methodologies, and the influence of substitution on their electronic structure.

Core Concepts in Aromaticity Assessment

The aromaticity of a molecule is a complex and multifaceted concept that cannot be directly measured by a single experimental technique. Consequently, a variety of computational methods have been developed to quantify this property. The most common indices are:

-

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the bond length equalization within a ring. A HOMA value of 1 indicates a fully aromatic system like benzene, while a value of 0 corresponds to a non-aromatic analogue.

-

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the magnetic shielding at the center of a ring. Negative NICS values are indicative of a diatropic ring current, a hallmark of aromaticity, while positive values suggest an anti-aromatic character.

-

Aromatic Stabilization Energy (ASE): This energetic descriptor quantifies the extra stability of a cyclic conjugated system compared to a hypothetical acyclic analogue. A higher ASE value corresponds to greater aromatic character.

Aromaticity of Unsubstituted Oxadiazole Isomers

Theoretical studies comparing the four stable isomers of oxadiazole (1,2,3-oxadiazole is unstable) have been conducted to understand their relative stabilities and aromatic character. While comprehensive data for all isomers is limited, a notable study by Karimi (2016) provides a comparative analysis using NICS and ASE calculations at the GIAO-B3LYP/6-311+G** level of theory.[3]

Table 1: Comparative Aromaticity Indices for Unsubstituted Oxadiazole Isomers

| Isomer | NICS(0) (ppm) | ASE (kcal/mol) | Relative Stability (ΔG in kcal/mol) |

| 1,2,3-Oxadiazole | - | - | - |

| 1,2,4-Oxadiazole | Negative | - | Less Stable |

| 1,2,5-Oxadiazole | Negative | - | Less Stable |

| 1,3,4-Oxadiazole | Negative | - | Most Stable |

Data for NICS and ASE values for 1,2,4- and 1,2,5-oxadiazoles were stated as negative in the source text, indicating aromaticity, but specific numerical values were not provided in a comparative table. The relative stability is based on calculated Gibbs Free Energy (ΔG). The 1,2,3-oxadiazole isomer is known to be unstable.[3]

The results indicate that all stable oxadiazole isomers exhibit some degree of aromaticity, as evidenced by their negative NICS values.[3] However, the study concludes that the 1,3,4-oxadiazole isomer is the most stable.[3] It is important to note that other factors beyond aromaticity contribute to the overall stability of these isomers.

The Aromaticity of Substituted 1,2,4-Oxadiazoles: An Area of Limited Quantitative Data

While the 1,3,4-oxadiazole ring has been the subject of more extensive theoretical studies regarding the influence of substituents on its aromaticity, there is a comparative lack of published quantitative data (HOMA, NICS, ASE) for a systematic series of substituted 1,2,4-oxadiazoles. Many sources describe the 1,2,4-oxadiazole nucleus as having a "low level of aromaticity".[4] This characteristic is linked to the susceptibility of the O-N bond to reduction and subsequent ring-opening, a key aspect of its reactivity.[4]

Studies on the closely related 1,3,4-oxadiazole isomers have shown that the aromaticity of the oxadiazole ring can be influenced by the electronic nature of its substituents.[5] However, a direct correlation is not always straightforward. For instance, in a study on substituted 1,3,4-oxadiazoles, the HOMA index suggested a non-aromatic character for the unsubstituted ring, while NICS calculations predicted a relatively high degree of aromaticity.[5] This discrepancy highlights the necessity of employing multiple indices for a comprehensive understanding of aromaticity.

For 3,5-disubstituted 1,2,4-oxadiazoles, the electronic properties of the substituents are expected to modulate the aromaticity of the central ring. The logical relationship can be visualized as follows:

Experimental and Computational Protocols

The theoretical investigation of aromaticity relies on a robust computational methodology. The following outlines a typical workflow for such studies, synthesized from various research articles on oxadiazole aromaticity.

Computational Workflow

Detailed Methodologies

-

Geometry Optimization:

-

Software: Gaussian 03 or later versions are commonly used.

-

Method: Density Functional Theory (DFT) is a popular choice.

-

Functional: The B3LYP hybrid functional is frequently employed.

-

Basis Set: A basis set such as 6-311+G** is often used to provide a good balance between accuracy and computational cost.[3]

-

Procedure: The structures of the 1,2,4-oxadiazole isomers are optimized without any symmetry constraints.

-

-

Frequency Calculations:

-

Purpose: To verify that the optimized geometries correspond to true energy minima on the potential energy surface.

-

Procedure: Vibrational frequencies are calculated at the same level of theory as the optimization. The absence of imaginary frequencies confirms a true minimum.

-

-

HOMA Calculations:

-

Input: The optimized bond lengths of the heterocyclic ring.

-

Formula: HOMA = 1 - [α/n * Σ(R_opt - R_i)^2], where 'n' is the number of bonds, 'α' is a normalization constant, R_opt is the optimal bond length for a fully aromatic system, and R_i are the calculated bond lengths.

-

-

NICS Calculations:

-

Method: The Gauge-Including Atomic Orbital (GIAO) method is the standard approach.

-

Procedure: The NICS values are typically calculated at the geometric center of the ring (NICS(0)) and at 1 Å above the ring plane (NICS(1)). The calculations are performed at the same level of theory as the geometry optimization.

-

-

ASE Calculations:

-

Method: Aromatic stabilization energies are calculated using isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and type of bonds are conserved on both sides, which helps in canceling out systematic errors in the calculations.

-

Procedure: The energies of all species in the reaction are calculated at a high level of theory, and the ASE is determined from the reaction enthalpy.

-

Conclusion and Future Directions

The theoretical study of aromaticity provides invaluable insights into the electronic nature of 1,2,4-oxadiazole isomers, which can guide the design of more effective and stable drug candidates. Current computational evidence suggests that the 1,2,4-oxadiazole ring possesses a degree of aromaticity, albeit likely lower than its 1,3,4-isomer, which is consistent with its observed chemical reactivity.

A significant gap in the literature is the lack of a systematic study on the effect of a wide range of substituents on the aromaticity of the 1,2,4-oxadiazole ring, complete with quantitative HOMA, NICS, and ASE data. Such research would be highly beneficial for the medicinal chemistry community, as it would allow for a more precise tuning of the electronic properties of this important scaffold. Future studies should focus on building a comprehensive database of these aromaticity indices for various 3,5-disubstituted 1,2,4-oxadiazoles to establish clear structure-aromaticity relationships. This would undoubtedly accelerate the rational design of next-generation therapeutics incorporating the 1,2,4-oxadiazole motif.

References

The Ascendant Trajectory of 3-Halomethyl-1,2,4-Oxadiazoles in Drug Discovery: A Technical Review

For Immediate Release

In the ever-evolving landscape of medicinal chemistry, the 1,2,4-oxadiazole scaffold has emerged as a privileged structure, lauded for its metabolic stability and its capacity to act as a bioisostere for ester and amide functionalities.[1][2] A particularly promising subclass, the 3-halomethyl-1,2,4-oxadiazoles, is gaining significant traction among researchers. The incorporation of a halogenated methyl group at the 3-position of the oxadiazole ring has been shown to modulate the physicochemical and pharmacological properties of these compounds, leading to a diverse range of biological activities. This technical guide provides an in-depth review of the synthesis, biological evaluation, and mechanistic insights into 3-halomethyl-1,2,4-oxadiazole compounds, tailored for researchers, scientists, and drug development professionals.

Synthetic Strategies for 3-Halomethyl-1,2,4-Oxadiazole Scaffolds

The synthesis of 3-halomethyl-1,2,4-oxadiazoles can be broadly approached through two primary routes: the cyclization of a halo-substituted precursor or the post-cyclization halogenation of a methyl-substituted oxadiazole. The most prevalent methods involve the condensation of amidoximes with halo-substituted acylating agents or carboxylic acids.

One common strategy for the synthesis of 3-trifluoromethyl-1,2,4-oxadiazoles involves the reaction of amidoximes with trifluoroacetic anhydride or related derivatives.[3] For instance, 3-aryl-5-(trifluoromethyl)-1,2,4-oxadiazoles have been synthesized from aryl amidoximes and trifluoroacetimidoyl chlorides.[3]

The synthesis of 3-chloromethyl-1,2,4-oxadiazoles has been achieved through the reaction of 2-chloro-acetamide oxime with trimethoxymethane.[4] Another approach involves the reaction of N-hydroxy acetamidines with chloroacetic acid to form the intermediate 5-chloromethyl-1,2,4-oxadiazole, which can then be further functionalized.[5]

A general synthetic workflow for the preparation of 3-halomethyl-1,2,4-oxadiazoles is depicted below:

References

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-(CHLOROMETHYL)-1,2,4-OXADIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 5. rjptonline.org [rjptonline.org]

Methodological & Application

One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles: Application Notes and Protocols for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous drug candidates and approved therapeutics. Its significance lies in its ability to act as a bioisostere for amide and ester groups, enhancing metabolic stability and pharmacokinetic profiles.[1][2] This document provides detailed application notes and protocols for the efficient one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, a class of compounds with broad therapeutic potential, including applications as anticancer, anti-inflammatory, and antiviral agents.[2][3]

Introduction

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles traditionally involves a multi-step process, often requiring the isolation of intermediate compounds.[4] However, recent advancements have led to the development of more efficient one-pot methodologies. These streamlined approaches offer significant advantages by reducing reaction time, minimizing purification steps, and improving overall yield, making them highly attractive for high-throughput synthesis in drug discovery programs.[1][5]

The most prevalent one-pot strategies for constructing the 1,2,4-oxadiazole ring system commence from either nitriles and hydroxylamine to form an in-situ amidoxime intermediate, or directly from pre-formed amidoximes which are then reacted with various acylating agents.[4][6] This document will detail protocols for some of the most effective and versatile one-pot methods.

General Synthetic Pathways

The one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles can be broadly categorized into two primary pathways, both of which circumvent the need to isolate the O-acylamidoxime intermediate.

A common route involves the reaction of a nitrile with hydroxylamine to generate an amidoxime in situ. This is followed by acylation and subsequent cyclodehydration in the same reaction vessel to yield the desired 1,2,4-oxadiazole.[3][4] An alternative, widely used approach starts with a pre-synthesized amidoxime which is then reacted with a variety of acylating agents such as carboxylic acids, acyl chlorides, or esters, in the presence of a coupling agent and/or a base to facilitate the cyclization.[1][2][6]

Experimental Protocols

The following protocols provide detailed methodologies for key one-pot syntheses of 3,5-disubstituted-1,2,4-oxadiazoles.

Protocol 1: One-Pot Synthesis from a Nitrile and Acyl Chloride